

Application Notes and Protocols for Identifying Sanglifehrin A Targets Using Photoaffinity Labeling

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Compound of Interest

Compound Name:	Sanglifehrin A
CAS No.:	187148-13-6
Cat. No.:	B10777334

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Introduction

Sanglifehrin A (SfA) is a potent immunosuppressive natural product that binds to cyclophilins, a family of peptidyl-prolyl isomerases.[1][2] Unlike other well-known immunosuppressants that bind to this protein family, such as cyclosporin A (CsA), SfA exerts its effects through a distinct mechanism of action that is not fully elucidated.[1][3] Traditional affinity-based pulldown methods for target identification of SfA have been challenging. Photoaffinity labeling (PAL), coupled with quantitative chemical proteomics, has emerged as a powerful technique to overcome these challenges. This method utilizes a photoactivatable analog of SfA to covalently capture its interacting proteins in a native cellular context, allowing for their subsequent identification and quantification by mass spectrometry.[4]

Recent studies employing this methodology have successfully identified Cyclophilin B (CypB) as a primary and functionally relevant intracellular target of **Sanglifehrin A**. [4] These studies revealed a novel mechanism where SfA binding to CypB in the endoplasmic reticulum leads to

the secretion of CypB, which in turn inhibits collagen synthesis.[1][2][5][6] This application note provides a detailed overview and experimental protocols for the use of photoaffinity labeling to identify and characterize the cellular targets of **Sanglifehrin A**.

Data Presentation: Quantitative Proteomics of Sanglifehrin A Target Engagement

A key outcome of the photoaffinity labeling workflow is the quantitative proteomic data that allows for the identification of specific binding partners of **Sanglifehrin A**. The data is typically presented in tables that highlight proteins significantly enriched by the photoaffinity probe and where this enrichment is competed off by an excess of the parent compound (unmodified **Sanglifehrin A**).

Table 1: Identification of Cyclophilin B as a Primary Target of **Sanglifehrin A** in Jurkat Cells

Protein ID (UniProt)	Gene Symbol	Protein Name	Fold Enrichment (pSfA1/Control)	p-value	Fold Enrichment (pSfA2/Control)	p-value	Competition (pSfA1 + SfA)
P23284	PPIB	Peptidyl-prolyl cis-trans isomerase B (Cyclophilin B)	>10	<0.001	>10	<0.001	Yes
P62937	PPIA	Peptidyl-prolyl cis-trans isomerase A (Cyclophilin A)	~2.5	<0.05	~1.5	n.s.	Yes

This table is a representative summary based on published findings. Actual values can be found in the supplementary materials of Flaxman et al., JCI Insight, 2024.[7][8] The data demonstrates that while both Cyclophilin A and B are bound by the SfA probes, Cyclophilin B is the most significantly enriched target. The "Competition" column indicates that the binding is specific, as pre-incubation with an excess of unmodified SfA prevents the enrichment of the target by the photoaffinity probe.

Table 2: Binding Affinities of **Sanglifehrin A** and Photoaffinity Probes to Cyclophilins

Compound	Target	Binding Affinity (Kd, nM)
Sanglifehrin A	Cyclophilin A	0.2
Sanglifehrin A	Cyclophilin B	1.5
pSfA1	Cyclophilin A	0.3
pSfA1	Cyclophilin B	2.0
pSfA2	Cyclophilin A	10.0
pSfA2	Cyclophilin B	3.5

This table is a representative summary of binding affinity data.[4]

Experimental Protocols

Synthesis of Sanglifehrin A Photoaffinity Probes (pSfA1 and pSfA2)

The development of a suitable photoaffinity probe is critical for the success of the experiment. The probes pSfA1 and pSfA2 are derivatives of **Sanglifehrin A** that incorporate two key functionalities: a diazirine moiety for UV-light-induced covalent crosslinking to target proteins, and a terminal alkyne handle for the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry-based enrichment of labeled proteins.[4]

The synthesis involves the strategic modification of the **Sanglifehrin A** scaffold to introduce a minimalist diazirine-alkyne tag. The synthesis of such tags is a multi-step process that can be

achieved through various published routes.[9][10] The tag is then coupled to a suitable position on the **Sanglifehrin A** molecule that is not essential for target binding.

Photoaffinity Labeling in Live Jurkat Cells

This protocol describes the photoaffinity labeling of **Sanglifehrin A** targets in a suspension cell line, such as Jurkat T cells.

Materials:

- Jurkat cells (ATCC TIB-152)
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
- **Sanglifehrin A** (SfA)
- pSfA1 and pSfA2 photoaffinity probes
- DMSO (cell culture grade)
- Phosphate-buffered saline (PBS), ice-cold
- UV irradiation source (e.g., Rayonet reactor with 350 nm bulbs)
- 6-well tissue culture plates

Procedure:

- Cell Culture: Culture Jurkat cells in suspension at 37°C in a humidified 5% CO₂ incubator to a density of approximately 1×10^6 cells/mL.[11]
- Cell Plating: Seed 2×10^7 cells per well in 6-well plates.
- Probe Incubation:
 - Prepare stock solutions of pSfA1, pSfA2, and SfA in DMSO.

- For the labeling experiment, add the photoaffinity probe (e.g., pSfA1 or pSfA2) to the cell suspension at a final concentration of 1-10 μM .
- For the competition control, pre-incubate the cells with a 10-fold excess of SfA for 30 minutes before adding the photoaffinity probe.
- For the no-UV control, incubate the cells with the photoaffinity probe but do not expose them to UV light.
- Incubate the cells for 1 hour at 37°C.
- UV Irradiation:
 - Place the 6-well plates on ice.
 - Irradiate the cells with UV light (350 nm) for 15-30 minutes.^[9] The optimal irradiation time should be determined empirically.
- Cell Harvesting and Lysis:
 - After irradiation, transfer the cell suspension to a pre-chilled 15 mL conical tube.
 - Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
 - Wash the cell pellet twice with 10 mL of ice-cold PBS.
 - Lyse the cell pellet in RIPA buffer supplemented with protease inhibitors.^{[12][13]} Incubate on ice for 30 minutes with occasional vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA assay.

Click Chemistry-based Enrichment of Labeled Proteins

This protocol describes the enrichment of alkyne-tagged proteins from the cell lysate using biotin-azide and streptavidin affinity purification.

Materials:

- Cell lysate containing photo-crosslinked proteins
- Biotin-azide
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Streptavidin-agarose beads
- Wash buffers (e.g., PBS with 0.1% SDS)
- Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)

Procedure:

- Click Reaction:
 - To 1 mg of protein lysate, add biotin-azide to a final concentration of 50 μM.
 - Add THPTA to a final concentration of 1 mM.
 - Add CuSO₄ to a final concentration of 200 μM.
 - Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2 mM.[\[1\]](#)[\[6\]](#)[\[14\]](#)
 - Incubate the reaction for 1 hour at room temperature with gentle rotation.
- Protein Precipitation:
 - Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubate at -20°C for 1 hour.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins.
 - Carefully decant the supernatant and wash the pellet with ice-cold methanol.

- Air-dry the protein pellet.
- Affinity Purification:
 - Resuspend the protein pellet in a buffer containing 1% SDS.
 - Add pre-washed streptavidin-agarose beads to the lysate and incubate for 2 hours at room temperature with gentle rotation.
 - Wash the beads extensively with a series of buffers (e.g., 1% SDS in PBS, 4 M urea in PBS, and PBS) to remove non-specifically bound proteins.
 - Elute the biotinylated proteins from the beads by boiling in elution buffer.

Proteomic Analysis by Mass Spectrometry

The enriched proteins are then digested into peptides and analyzed by quantitative mass spectrometry (e.g., using Tandem Mass Tag (TMT) labeling for relative quantification).

Materials:

- Enriched protein eluate
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- TMT labeling reagents
- LC-MS/MS system

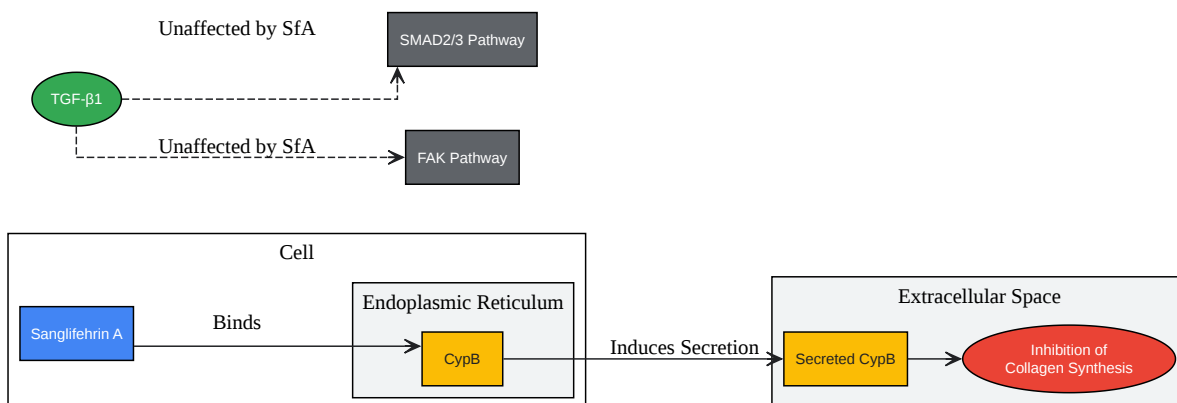
Procedure:

- Protein Digestion:
 - Reduce the disulfide bonds in the eluted proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

- Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
- Digest the proteins with trypsin overnight at 37°C.
- TMT Labeling:
 - Label the resulting peptides with the appropriate TMT reagents according to the manufacturer's protocol.
 - Quench the labeling reaction with hydroxylamine.
 - Combine the differentially labeled peptide samples.
- LC-MS/MS Analysis:
 - Analyze the combined peptide sample by LC-MS/MS.
 - Acquire the data in a data-dependent acquisition mode.
- Data Analysis:
 - Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
 - Identify the proteins and quantify the relative abundance of each protein based on the TMT reporter ion intensities.
 - Perform statistical analysis to identify proteins that are significantly enriched by the photoaffinity probe and competed by the parent compound.

Visualizations

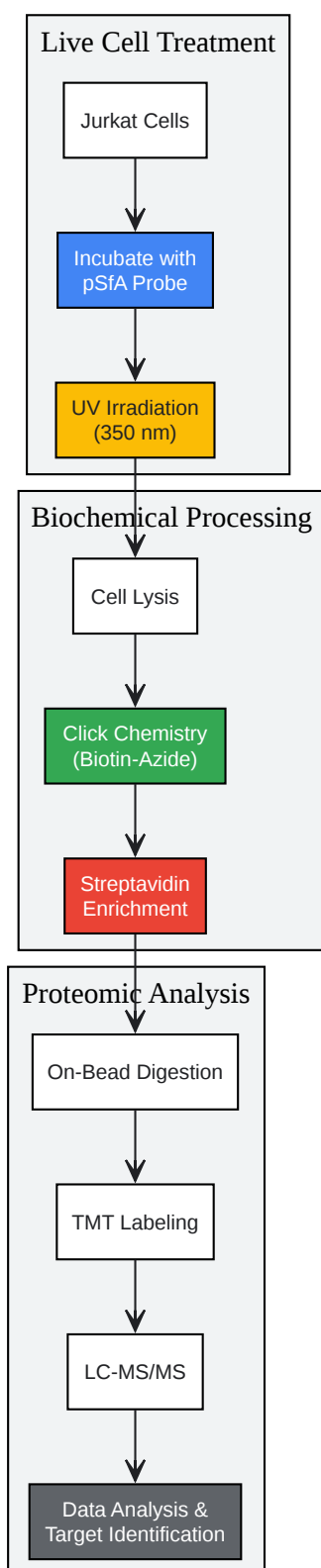
Signaling Pathway



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Caption: Mechanism of **Sanglifehrin A**-induced inhibition of collagen synthesis.

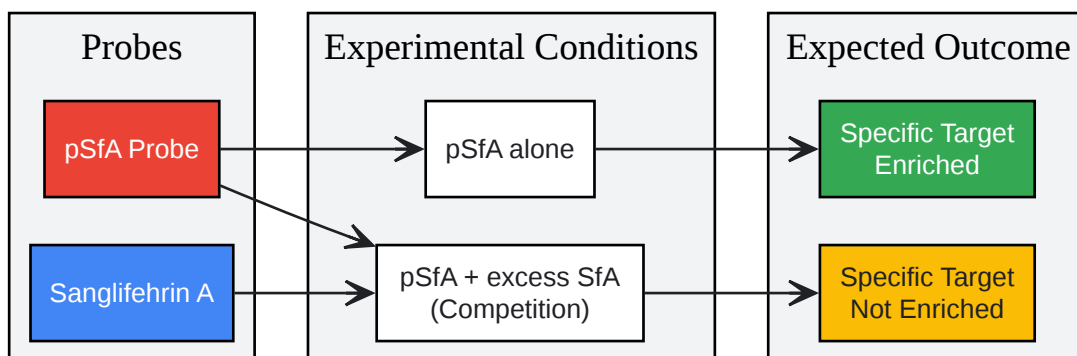
Experimental Workflow



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Caption: Photoaffinity labeling workflow for SfA target identification.

Logical Relationship



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Caption: Logic for identifying specific targets using competition.

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